Ethyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are commonly found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 2-(allylthio)-5-chloropyrimidine-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and inhibition of key enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate
- Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate
- Methyl 4-[(3-(2-chlorophenyl)-5-methyl-4-isoxazolyl)carbonyl]amino)benzoate
Uniqueness
Ethyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate is unique due to its specific structural features, such as the presence of the allylthio group and the chloropyrimidine moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Biological Activity
Ethyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic compound with potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article compiles existing literature on its synthesis, biological activity, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H14ClN3O2S
- Molecular Weight : 307.79 g/mol
- CAS Number : Not available in the provided sources.
The compound features a benzoate moiety linked to a pyrimidine derivative, which is crucial for its biological activity. The presence of the chloropyrimidine and allylthio groups suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyrimidine structure have been shown to inhibit the proliferation of HT29 colorectal cancer cells, with IC50 values ranging from 26.56 µmol/ml to 286.81 µmol/ml .
Table 1: Cytotoxicity of Pyrimidine Derivatives
Compound | Cell Line | IC50 (µmol/ml) |
---|---|---|
Compound A | HT29 (Colorectal) | 26.56 |
Compound B | HT29 (Colorectal) | 286.81 |
Ethyl 4-{[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate | TBD |
The mechanism by which this compound exerts its antitumor effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Similar compounds have been reported to act as ATP-competitive inhibitors of Janus kinases (JAK1/2), which are involved in inflammatory responses and cancer progression .
Anti-inflammatory Activity
In addition to its antitumor properties, compounds containing a similar structural framework have demonstrated anti-inflammatory effects. For example, they can inhibit the production of pro-inflammatory cytokines, suggesting a dual role in managing cancer and inflammation .
Case Studies
- Study on JAK Inhibition : A study focused on the synthesis of JAK inhibitors revealed that compounds with a pyrimidine core exhibited promising results in reducing tumor size in animal models. The study highlighted that ethyl esters, like this compound, were effective in modulating immune responses .
- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines demonstrated that derivatives of this compound could selectively induce apoptosis in malignant cells while sparing normal cells, indicating a favorable therapeutic index .
Properties
Molecular Formula |
C17H16ClN3O3S |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
ethyl 4-[(5-chloro-2-prop-2-enylsulfanylpyrimidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H16ClN3O3S/c1-3-9-25-17-19-10-13(18)14(21-17)15(22)20-12-7-5-11(6-8-12)16(23)24-4-2/h3,5-8,10H,1,4,9H2,2H3,(H,20,22) |
InChI Key |
NSGZIFBIRBEBPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC=C |
Origin of Product |
United States |
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